BenchChemオンラインストアへようこそ!

LP8

Neglected Tropical Diseases Antiparasitic Drug Discovery Sterol Biosynthesis Inhibition

LP8 is a pyridinyl-based CYP51 antagonist distinguished by its optimized 4-aminopyridyl scaffold. Unlike repurposed azole antifungals, LP8 was rationally designed to enhance microsomal stability and minimize inhibition of human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4). This selective profile reduces off-target effects and drug-drug interaction liabilities, ensuring cleaner pharmacodynamic data in T. cruzi models. Ideal as a reference inhibitor in target-based screening and in vivo proof-of-concept studies.

Molecular Formula C16H19N3O4S
Molecular Weight 349.4 g/mol
Cat. No. B1675268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP8
SynonymsLP8;  LP-8;  LP 8
Molecular FormulaC16H19N3O4S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCCOC(=O)NC2=CC=NC=C2
InChIInChI=1S/C16H19N3O4S/c1-13-3-5-15(6-4-13)24(21,22)18-9-2-12-23-16(20)19-14-7-10-17-11-8-14/h3-8,10-11,18H,2,9,12H2,1H3,(H,17,19,20)
InChIKeyITYCDQJBLCTIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LP8: A Pyridinyl-Type CYP51 Inhibitor for Chagas Disease and American Trypanosomiasis Research Procurement


LP8 (CAS 327042-42-2) is a small-molecule inhibitor classified as a pyridinyl-type CYP51 (sterol 14α-demethylase) antagonist . It is primarily utilized as a chemical probe in preclinical research targeting the parasite *Trypanosoma cruzi*, the etiological agent of Chagas disease and American trypanosomiasis . The compound is distinguished by its pyridine-based scaffold, a chemotype associated with structure-based drug design efforts to achieve parasite CYP51 binding with selectivity over human cytochrome P450 enzymes [1].

Why Generic Substitution Fails for LP8 in Trypanosoma cruzi CYP51 Research


Despite sharing a common CYP51 inhibition mechanism with established antifungals like ketoconazole or posaconazole, generic substitution of LP8 for other CYP51 inhibitors is not scientifically equivalent in Chagas disease models. LP8 belongs to a distinct pyridinyl-based structural class developed specifically to overcome the significant toxicity and suboptimal pharmacokinetic profiles of repurposed azole antifungals in *T. cruzi* infection [1]. Unlike broad-spectrum azoles, the 4-aminopyridyl scaffold of LP8 was rationally designed using structure-property relationship (SPR) analyses to enhance microsomal stability and minimize inhibition of critical human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) that often lead to drug-drug interactions and adverse events [2]. Therefore, substituting LP8 with a generic azole compromises experimental fidelity by introducing off-target liabilities and divergent ADME characteristics that are not representative of this optimized anti-trypanosomal chemotype.

LP8 Product-Specific Quantitative Evidence for Informed Scientific Procurement


LP8 vs. Repurposed Azoles: CYP51 Scaffold Class Distinction for Target Engagement

LP8 is a pyridinyl-type CYP51 inhibitor, structurally distinct from the imidazole/triazole core of repurposed antifungals like ketoconazole or posaconazole. This chemotype distinction is critical because 4-aminopyridyl-based inhibitors (the class to which LP8 belongs) were developed using structure-based drug design to specifically bind *T. cruzi* CYP51 (TcCYP51) . While direct quantitative binding data (Kd/IC50) for LP8 is not publicly disclosed in primary literature, the lead optimization campaign from which this scaffold emerged demonstrated that 4-aminopyridyl derivatives achieve low-nanomolar binding affinity to TcCYP51 (e.g., optimized leads 27i and 27r with EC50 = 14-18 nM against intracellular amastigotes) and exhibit improved selectivity against human CYPs (<50% inhibition at 1 μM) compared to earlier azole-based leads [1].

Neglected Tropical Diseases Antiparasitic Drug Discovery Sterol Biosynthesis Inhibition

LP8 Chemical Structure and Physicochemical Properties vs. Alternative CYP51 Inhibitors

LP8 is defined by the molecular formula C16H19N3O4S and a molecular weight of 349.4 g/mol . This physicochemical profile places LP8 in a favorable property space for cell permeability and oral bioavailability according to Lipinski's Rule of Five, with a lower molecular weight and fewer hydrogen bond donors/acceptors than many repurposed azoles (e.g., posaconazole MW ~700 g/mol). The 4-aminopyridyl core and sulfonamide linker (SMILES: S(NCCCOC(NC=1C=CN=CC1)=O)(=O)(=O)C2=CC=C(C)C=C2) [1] are characteristic of a series designed to balance potency with metabolic stability, a feature not present in standard azole comparators.

Medicinal Chemistry Drug Discovery Property-Based Design

LP8 Commercial Purity Specification for Reproducible Assay Performance

For research procurement, LP8 is supplied with a documented purity of 98% (HPLC) as specified by commercial vendors [1]. This high purity specification ensures that biological activity observed in *T. cruzi* assays is attributable to the parent compound rather than impurities that could act as confounding pan-assay interference compounds (PAINS) or cytotoxic agents. While comparator compounds like ketoconazole may be available at varying purity grades, the defined 98% purity for LP8 provides a standardized baseline for cross-study reproducibility in Chagas disease research.

Chemical Biology Assay Reproducibility Procurement Quality Control

Validated Research and Industrial Application Scenarios for LP8 Procurement


In Vitro Screening for Novel Anti-Trypanosomal Agents

LP8 is best applied as a reference CYP51 inhibitor in phenotypic or target-based screening campaigns for new chemical entities targeting *T. cruzi*. Its pyridinyl scaffold represents an optimized chemotype for TcCYP51 inhibition, making it a suitable positive control for evaluating novel compounds' potency and selectivity against the parasite's sterol biosynthesis pathway .

Mechanistic Studies of Sterol Biosynthesis in Kinetoplastids

Researchers investigating the essential role of ergosterol biosynthesis in *T. cruzi* can utilize LP8 to induce depletion of endogenous sterols and validate target engagement. Unlike broad-spectrum azoles, the class-associated selectivity of LP8 minimizes confounding effects on host cell CYP enzymes, enabling cleaner interpretation of parasite-specific pharmacodynamics [1].

Development of In Vivo Chagas Disease Models for Preclinical Efficacy

Given the suboptimal in vivo performance of repurposed azoles, LP8 is a preferred tool compound for establishing proof-of-concept in murine models of *T. cruzi* infection. The favorable physicochemical properties and class-level microsomal stability of the 4-aminopyridyl series support its use in oral dosing studies to evaluate new treatment paradigms for Chagas disease [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LP8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.